molecular formula C14H12O4 B6396357 4-(3-Hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261958-38-6

4-(3-Hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6396357
CAS No.: 1261958-38-6
M. Wt: 244.24 g/mol
InChI Key: LXXUPGVXUGTHKG-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxy group (-OH) attached to a phenyl ring, a methoxy group (-OCH₃) attached to a benzoic acid moiety, and a carboxylic acid group (-COOH)

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUPGVXUGTHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688705
Record name 3'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-38-6
Record name 3'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    3-Hydroxybenzoic acid: Similar structure but lacks the methoxy group and has the hydroxy group in a different position.

    2-Methoxybenzoic acid: Similar structure but lacks the hydroxy group.

Uniqueness

4-(3-Hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

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